2-Methyl-1,5-dioxaspiro[2.3]hexane
Description
Historical Context of Spiroketal Synthesis and Discovery
The journey of spiroketals in chemical research began with their identification in natural products. Early examples, recognized before 1970, included complex molecules like triterpenoid (B12794562) saponins (B1172615) and sapogenins. wikipedia.org The initial syntheses of spiroketals were often achieved through acid-catalyzed cyclization of dihydroxyketones. wikipedia.orgresearchgate.net This method, while effective, often yielded the thermodynamically most stable isomer, posing a challenge for the synthesis of less stable, yet biologically relevant, spiroketals. nih.govmskcc.org A significant advancement in the field was the development of kinetically controlled spiroketalization reactions, which allowed for the synthesis of specific stereoisomers independent of their thermodynamic stability. nih.govmskcc.org Pioneering work by researchers such as Cremins and Wallace in 1986 on the spirocyclization of chromenone epoxides laid the groundwork for more advanced synthetic strategies. nih.gov The development of transition metal-catalyzed spiroketalizations, particularly using gold catalysts, has further expanded the synthetic toolbox, enabling the construction of complex spiroketal frameworks with high stereoselectivity. nih.gov
Significance of Spiroketal Motifs in Organic and Chemical Biology Research
The prevalence of the spiroketal motif in a wide range of natural products with potent biological activities underscores its significance. nih.govnih.gov These compounds often serve as crucial pharmacophores, the part of a molecule responsible for its biological activity, by engaging in specific interactions with biological targets. nih.govyoutube.com For instance, the avermectins, a class of potent antiparasitic agents, feature a spiroketal core that is essential for their activity. wikipedia.org Beyond their role as pharmacophores, the rigid, three-dimensional structure of spiroketals makes them excellent scaffolds for presenting functional groups in well-defined spatial orientations. mskcc.orgtandfonline.com This property is highly valuable in drug discovery and chemical biology for the design of molecular probes to study biological processes and for the development of new therapeutic agents. tandfonline.comfebs.org The unique three-dimensional nature of spirocycles allows for better interaction with the binding sites of proteins compared to more planar aromatic systems. tandfonline.com
The following table highlights some notable examples of spiroketal-containing natural products and their biological significance:
| Natural Product | Source | Biological Activity |
| Avermectins | Streptomyces avermitilis | Antiparasitic |
| Okadaic Acid | Dinoflagellates | Protein phosphatase inhibitor, diarrheic shellfish toxin |
| Griseofulvin | Penicillium griseofulvum | Antifungal |
| Tofogliflozin | Synthetic | SGLT2 inhibitor for type 2 diabetes |
| Pheromones (e.g., of the olive fruit fly) | Insects | Chemical communication |
| Data sourced from multiple references. wikipedia.org |
Unique Structural Features and Topological Chirality of Spiroketals, with Emphasis on Spiro[2.3]hexane Systems
Spiroketals possess distinct structural features that govern their reactivity and biological function. The anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, plays a crucial role in determining the conformation and stability of spiroketals. nih.gov This effect, along with steric considerations, dictates the preferred three-dimensional arrangement of the spiroketal system.
Current Research Landscape Pertaining to 2-Methyl-1,5-dioxaspiro[2.3]hexane and Related Strained Heterocycles
The synthesis and study of strained heterocyclic systems, including small-ring spiroketals, is an active area of research. rsc.org The high ring strain in these molecules can be harnessed to drive unique chemical transformations. While research on the specific compound This compound is not extensively documented in readily available literature, the parent scaffold, 1,5-dioxaspiro[2.3]hexane , has been cataloged in chemical databases. nih.gov The synthesis of functionalized spiro[2.3]hexane derivatives has been achieved through methods like photoinduced reactions, highlighting the ongoing efforts to access these strained scaffolds. rsc.org The introduction of a methyl group to the 1,5-dioxaspiro[2.3]hexane core would likely influence its stereochemistry and reactivity, making it an interesting target for synthetic and theoretical studies. The development of synthetic routes to such strained and substituted spiroketals could provide access to novel building blocks for drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-methyl-1,5-dioxaspiro[2.3]hexane |
InChI |
InChI=1S/C5H8O2/c1-4-5(7-4)2-6-3-5/h4H,2-3H2,1H3 |
InChI Key |
YLUOSSRQFDVQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(O1)COC2 |
Origin of Product |
United States |
Synthetic Strategies for 2 Methyl 1,5 Dioxaspiro 2.3 Hexane
Retrosynthetic Analysis of 2-Methyl-1,5-dioxaspiro[2.3]hexane
A retrosynthetic analysis of this compound reveals several potential pathways to its constituent parts. The core spiroketal linkage is the primary point for disconnection.
Primary Disconnections:
A logical primary disconnection of the spiroketal involves breaking the two C-O bonds of the ketal. This reveals a dihydroxy ketone precursor. For this compound, this disconnection leads to a hypothetical 1,3-dihydroxy-propan-2-one derivative bearing a cyclopropyl (B3062369) moiety. The methyl group can be envisioned as being introduced either prior to or after the formation of the spiroketal core.
Alternative Disconnections:
An alternative retrosynthetic approach could involve the formation of one of the rings onto a pre-existing cyclic precursor. For instance, the oxetane (B1205548) ring could be constructed from a suitably functionalized cyclopropanone (B1606653) derivative, or conversely, the cyclopropane (B1198618) ring could be formed from a precursor already containing the oxetane moiety.
Precursor Simplification:
Novel Methodologies for 1,5-Dioxaspiro[2.3]hexane Core Construction
Recent advancements in synthetic chemistry have provided innovative methods for constructing spiroketal cores, including the strained 1,5-dioxaspiro[2.3]hexane system.
Lithium-Amide Induced Single-Electron Transfer and Radical-Radical Coupling Approaches
A novel and powerful method for the synthesis of the 1,5-dioxaspiro[2.3]hexane core has been developed, leveraging a lithium-amide induced single-electron transfer (SET) mechanism. nih.gov This strategy involves the reaction of a benzophenone (B1666685) with a lithium amide to generate an N-centered radical and a ketyl radical anion. rsc.org This radical pair then acts synergistically to abstract a hydrogen atom from the β-position of 3-iodooxetane. rsc.org This initiates a radical-radical coupling reaction, forming the desired bond between the oxetane core and the benzophenone derivative, ultimately yielding the 1,5-dioxaspiro[2.3]hexane core. rsc.org
While this method has been demonstrated for the parent 1,5-dioxaspiro[2.3]hexane, its application to the synthesis of the 2-methyl derivative would likely involve the use of a methyl-substituted ketone in place of benzophenone. The regioselectivity of the radical-radical coupling would be a critical factor in determining the success of this approach for a substituted derivative.
Table 1: Key Features of Lithium-Amide Induced SET for 1,5-Dioxaspiro[2.3]hexane Synthesis
| Feature | Description | Reference |
| Mechanism | Single-Electron Transfer followed by Radical-Radical Coupling | nih.govrsc.org |
| Key Reagents | Lithium Amide, Benzophenone (or other ketone), 3-Iodooxetane | nih.govrsc.org |
| Core Structure Formed | 1,5-Dioxaspiro[2.3]hexane | nih.gov |
| Potential for Substitution | Amenable to the use of substituted ketones, though specific examples for 2-methyl are not detailed. |
Palladium-Catalyzed Cyclization Routes for Spiroketals
Palladium-catalyzed reactions offer a versatile and mild approach to the synthesis of spiroketals. One such method involves the dehydrative cyclization of ketoallylic diols. nih.gov This reaction, catalyzed by [PdCl2(MeCN)2], proceeds under gentle conditions to afford vinyl-substituted spiroketals in high yields. A key advantage of this methodology is the efficient transfer of stereochemical information from the nucleophile to set the stereochemistry at both the anomeric carbon and the newly formed allylic stereocenter. nih.gov
For the synthesis of this compound, a suitable ketoallylic diol precursor bearing a methyl group at the appropriate position would be required. The palladium catalyst would then facilitate the intramolecular cyclization to form the spiroketal. The conditions for this reaction are generally mild, which is advantageous for preserving the strained cyclopropane ring.
Established Strategies for Spiroketal Synthesis Applicable to this compound Precursors
Beyond novel methodologies, well-established strategies for spiroketal synthesis can be adapted for the construction of this compound.
Acid-Catalyzed Cyclization of Dihydroxy Ketone Derivatives
The acid-catalyzed cyclization of a dihydroxy ketone is a classic and widely used method for the formation of spiroketals. This reaction proceeds via protonation of the ketone carbonyl, followed by two successive intramolecular nucleophilic attacks by the hydroxyl groups to form the spiroketal ring system. The reaction is typically driven to completion by the removal of water.
In the context of this compound, a precursor such as 1-(cyclopropyl)-1,3-dihydroxybutan-2-one could undergo acid-catalyzed cyclization to yield the target molecule. The stereochemical outcome of the cyclization is often under thermodynamic control, favoring the most stable spiroketal isomer. The mechanism involves the formation of a carbocation intermediate, which can be susceptible to rearrangements, a factor to consider with the strained cyclopropane ring. youtube.com
Table 2: General Conditions for Acid-Catalyzed Spiroketalization
| Catalyst | Solvent | Temperature | Reference |
| p-Toluenesulfonic acid | Benzene | Reflux | |
| Camphorsulfonic acid | Dichloromethane | Room Temperature | |
| Hydrochloric acid | Methanol | Room Temperature |
This table represents general conditions and may need to be optimized for the specific substrate.
Ring-Closing Metathesis (RCM) Approaches in Spiroketal Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool in the synthesis of cyclic and spirocyclic systems. nih.gov RCM utilizes ruthenium-based catalysts to facilitate the intramolecular coupling of two terminal alkenes, forming a new double bond and releasing ethylene (B1197577) as a byproduct. To synthesize a spiroketal via RCM, a diene precursor containing the necessary oxygen functionalities is required.
For this compound, a potential RCM precursor could be a diallylic ether derivative of a cyclopropyl-substituted diol. Following the RCM reaction to form an unsaturated spirocyclic ether, subsequent transformations such as dihydroxylation and ketalization would be necessary to complete the synthesis of the spiroketal. The mild conditions of RCM are a significant advantage, minimizing the risk of side reactions.
Enantioselective and Stereoselective Syntheses of Spiroketal Scaffolds
While numerous sophisticated enantioselective and stereoselective methods exist for spiroketals, often relying on thermodynamically or kinetically controlled cyclization of dihydroxyketone precursors, these are not applicable to the target compound. researchgate.netCurrent time information in Le Flore County, US. The synthesis of chiral spiro-oxetanes and spiro-epoxides is an active area of research, employing strategies like the Paternò-Büchi reaction or asymmetric epoxidation, but these have not been documented for the specific assembly of This compound . nih.govrsc.org
Photochemical and Oxidative Cyclizations for Spiroketal Access
Photochemical reactions, such as the Paternò-Büchi [2+2] cycloaddition, are a primary method for synthesizing oxetanes. acs.org Similarly, oxidative cyclizations are frequently used to form epoxide rings. nih.gov In principle, a combination of these strategies could be envisioned for the target molecule. For instance, an oxidative epoxidation of a methylene-oxetane could potentially yield the desired scaffold. However, a specific, documented synthesis of This compound using such a pathway is absent from the current scientific literature.
Reaction Mechanisms and Transformations of 2 Methyl 1,5 Dioxaspiro 2.3 Hexane
Acid-Catalyzed Rearrangements and Ring-Opening Reactions of Spiroketals
The spiroketal moiety is susceptible to acid-catalyzed reactions, which typically involve protonation of one of the oxygen atoms, followed by ring-opening to generate a stabilized carbocation or an oxocarbenium ion intermediate. The presence of both Lewis and Brønsted acids can facilitate these transformations, often at significantly reduced temperatures. acs.orgnih.gov
Under acidic conditions, the ring-opening of spiroketals can lead to the formation of various products. For instance, treatment of spiroketals with reagents like triphenylphosphine-iodine (Ph₃P·I₂) can result in cleavage and subsequent rearrangement. researchgate.net In the presence of acid additives, spiroketals can be converted to ω-iodo enol ethers in high yield and purity. acs.orgnih.gov These intermediates can then participate in further reactions, especially if distal electrophilic centers are present within the molecule, leading to the formation of new cyclic structures. acs.orgnih.gov
The conditions of the acid catalysis are crucial; using strong mineral acids and high temperatures can promote inversion of configuration and epimerization at chiral centers. researchgate.net The general mechanism for acid-catalyzed ring-opening is initiated by the protonation of a ring oxygen, followed by cleavage of a C-O bond to relieve ring strain and form a more stable intermediate, which can then be trapped by a nucleophile or undergo rearrangement.
Table 1: Conditions for Acid-Catalyzed Spiroketal Transformations
| Catalyst/Reagent | Conditions | Outcome | Source(s) |
|---|---|---|---|
| Lewis/Brønsted Acids | Reduced Temperatures | Ring-opening and halogenation to form ω-iodo enol ethers | acs.orgnih.gov |
| Ph₃P·I₂ | High Temperatures | Cleavage and potential intramolecular aldol (B89426) condensation | researchgate.net |
Nucleophilic and Electrophilic Reactivity Studies of the Spiro[2.3]hexane System
The unique structure of the spiro[2.3]hexane system, featuring a highly strained three-membered ring (oxirane analogue) and a four-membered ring (oxetane), governs its reactivity. The ring strain makes the spirocyclic carbon and adjacent carbons electrophilic and thus susceptible to nucleophilic attack, particularly after activation by an acid.
Spiro-activated cyclopropanes, a related class of compounds, are known to react with nucleophiles under relatively mild conditions. nih.gov This reactivity is attributed to the orthogonal orientation of the activating groups relative to the cyclopropane (B1198618) ring, which facilitates the delocalization of negative charge in the transition state. nih.gov In the case of 2-Methyl-1,5-dioxaspiro[2.3]hexane, the oxygen atoms of the ketal serve as activating groups. Nucleophilic attack would likely occur at one of the carbons adjacent to the oxygen atoms, leading to ring-opening of either the three- or four-membered ring.
Electrophilic reactivity is also a key feature, especially in the products derived from initial ring-opening reactions. As mentioned, acid-catalyzed ring-opening can generate ω-iodo enol ethers, which possess distal electrophilic centers capable of undergoing further intramolecular reactions. nih.gov The reactivity of these electrophilic centers is a cornerstone of synthetic strategies for building more complex molecular skeletons from spiroketal precursors. nih.gov
Photochemical Transformations and Fragmentation Pathways (e.g., Coarctate Reactions)
Spiroketals can undergo unique photochemical transformations, most notably coarctate reactions. A coarctate reaction is a concerted process characterized by a transition state where at least one atom simultaneously forms and breaks two bonds. wikipedia.org This reaction topology is distinct from more common linear or pericyclic reactions. wikipedia.orgic.ac.uk
The photolysis of certain spiroketals can lead to clean fragmentation. For example, the photolysis of an indan-2-one ketal with two five-membered rings yields o-quinodimethane, carbon dioxide, and ethylene (B1197577) through a photochemically allowed coarctate fragmentation. nih.govbeilstein-journals.orgnih.gov According to selection rules, a coarctate fragmentation involving 10 electrons (as in a system with two five-ring terminators) is predicted to be a photochemical process. nih.gov Conversely, a system with 12 electrons (e.g., a five- and a seven-membered ring) would be thermally allowed and photochemically forbidden. nih.govnih.gov
For this compound, photochemical activation could induce fragmentation through a coarctate-type mechanism, breaking the C-C and C-O bonds of the strained rings. The specific products would depend on the precise pathway of fragmentation. Mechanistic studies on related systems indicate that C-C bond formation can occur almost simultaneously with a light-sustained initiation process under additive-free, visible-light irradiation. rsc.org
Thermal Decomposition Pathways of Strained Spiroketals
The thermal decomposition of spiroketals often proceeds through different pathways than photochemical reactions. While some spiroketals exhibit high thermal stability, with degradation temperatures reaching 343–370 °C, strained systems are more prone to decomposition. rsc.orgrsc.org
Flash vacuum pyrolysis of spiroketals can result in a complex mixture of products, suggesting that stepwise mechanisms, rather than concerted coarctate fragmentations, are often at play. nih.govbeilstein-journals.org For instance, the pyrolysis of a five-ring ketal that undergoes clean photochemical fragmentation yields multiple products, indicating that the coarctate pathway is thermally forbidden or only a minor contributor. beilstein-journals.org The decomposition is better explained by a series of stepwise processes initiated by either C-C or C-O bond cleavage. beilstein-journals.org
Studies on the thermal decomposition of related 1,2,4,5-tetroxane derivatives show that these reactions follow a first-order kinetic law and proceed through a stepwise mechanism involving the formation of a diradical intermediate after the initial homolytic cleavage of an O-O bond. researchgate.netmdpi.com This stepwise mechanism is favored over a concerted pathway. mdpi.com Given the high ring strain in this compound, its thermal decomposition would likely proceed via a stepwise radical mechanism initiated by the cleavage of the weakest bond to relieve strain.
Table 2: Comparison of Photochemical vs. Thermal Decomposition of Spiroketals
| Transformation | Typical Mechanism | Controlling Factors | Outcome | Source(s) |
|---|---|---|---|---|
| Photochemical | Concerted (Coarctate) | Orbital symmetry rules (e.g., number of electrons in the system) | Often clean fragmentation into specific products | nih.govbeilstein-journals.orgnih.gov |
| Thermal | Stepwise (Radical) | Bond dissociation energies, stability of intermediates | Often a complex mixture of products from various fragmentation pathways | nih.govbeilstein-journals.orgmdpi.com |
Stereochemical Outcomes and Anomeric Effects in Spiroketal Reactions
The stereochemical outcome of reactions involving spiroketals is profoundly influenced by stereoelectronic effects, primarily the anomeric effect. mskcc.org The anomeric effect describes the thermodynamic preference for an electronegative substituent on the anomeric carbon (the spiro carbon in this case) to occupy an axial position rather than the sterically less hindered equatorial position. scripps.eduillinois.edu
This effect arises from a stabilizing interaction between the lone pair of electrons on a ring oxygen and the antibonding (σ*) orbital of the adjacent C-O bond. illinois.edu In a spiroketal, this effect can occur twice if both rings adopt conformations that place the other ring's oxygen in an axial position relative to it. chemtube3d.com This "double anomeric effect" leads to a significant stabilization of the corresponding conformer, making it the thermodynamic product in many spiroketalization reactions. chemtube3d.commdpi.com
However, it is possible to synthesize the less stable, or "nonanomeric," stereoisomers. illinois.edu This requires kinetically controlled reactions that form the spiroketal under conditions where equilibration to the more stable anomer is not possible. mdpi.comnih.gov Factors such as intramolecular hydrogen bonding or coordination to a metal cation can also help stabilize nonanomeric conformers. illinois.edu The development of stereocomplementary kinetic spirocyclization reactions has provided access to either spiroketal anomer, independent of thermodynamic stability. nih.gov
When a reaction creates a new chiral center from an achiral starting material, a racemic mixture is typically formed unless a chiral agent is involved. lumenlearning.com If a reaction occurs at an existing chiral center, the outcome can be either retention or inversion of configuration, depending on the mechanism (e.g., Sₙ2 reactions lead to inversion). lumenlearning.comochemtutor.com For this compound, any reaction proceeding through an intermediate that breaks the spirocyclic center's chirality could lead to a mixture of diastereomers.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 1,5 Dioxaspiro 2.3 Hexane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of 2-Methyl-1,5-dioxaspiro[2.3]hexane. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a comprehensive picture of the molecule's framework.
1D and 2D NMR (COSY, HSQC, HMBC) for Connectivity Analysis
The initial step in the structural elucidation of this compound involves the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H spectrum reveals the chemical shifts and coupling constants of the protons, while the ¹³C spectrum identifies the unique carbon environments. However, for a complete assignment, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would establish the connectivity within the ethylidene fragment of the oxetane (B1205548) ring and show correlations between the methyl protons and the methine proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu This allows for the unambiguous assignment of each carbon atom that bears protons. columbia.eduyoutube.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is critical for piecing together the entire molecular skeleton. Key correlations for this molecule would link the methyl protons to the spirocyclic carbon and the adjacent methine carbon, and connect the protons on the cyclopropane (B1198618) ring to the spirocyclic carbon and the oxetane methylene (B1212753) carbon. youtube.com
The following table represents plausible ¹H and ¹³C chemical shift assignments for this compound, which would be confirmed using the suite of 2D NMR experiments described.
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (H to C) |
| C2 | ~95.0 | - | - | C2<-H4a, H4b, H6a, H6b, H7 |
| C3 | ~25.0 | ~1.30 | d | C3<-H4a, H4b, H7 |
| C4 | ~70.0 | ~4.50 / ~4.30 | d/d | C4<-H3, H7 |
| C6 | ~40.0 | ~0.90 / ~0.80 | d/d | C6<-H7 |
| C7 (CH₃) | ~15.0 | ~1.20 | d | C7<-H3 |
Dynamic NMR Studies of Conformational Dynamics in Spiroketals
Spiroketals and related spirocyclic systems can exhibit conformational flexibility. Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to observe changes in the appearance of signals. nih.gov Processes like ring-flipping or rotation around single bonds can be fast on the NMR timescale at room temperature, resulting in averaged signals. copernicus.org
By lowering the temperature, it may be possible to slow these dynamic processes enough to "freeze out" individual conformers. This would be observed as a broadening of the NMR signals, followed by their decoalescence into two or more distinct sets of peaks at lower temperatures. nih.gov For this compound, DNMR could potentially be used to study the conformational dynamics of the oxetane ring, although the strain in the system might significantly restrict its flexibility.
Advanced NMR Experiments (e.g., ADEQUATE) for Carbon Skeleton Elucidation
In cases of extreme signal overlap or where HMBC data is ambiguous, more advanced NMR experiments can be employed. The ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) experiment provides unambiguous one-bond carbon-carbon correlations. columbia.edu Unlike HMBC, which shows correlations over a range of bond distances, ADEQUATE specifically identifies directly bonded carbons. This can be invaluable for confirming the carbon skeleton, for example, by definitively showing the C2-C3 and C2-C6 bonds around the spirocenter. The major drawback of this experiment is its very low sensitivity, as it relies on detecting molecules containing two adjacent ¹³C isotopes, a rare occurrence at natural abundance. columbia.edu
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₅H₈O₂), the expected exact mass would be confirmed to within a few parts per million.
Beyond formula determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is ionized and breaks apart into smaller, characteristic fragment ions. Analyzing these fragments helps to confirm the connectivity established by NMR.
A plausible fragmentation pathway for this compound might include:
Loss of a methyl radical: [M - CH₃]⁺, a common fragmentation for methyl-substituted compounds.
Cleavage of the oxetane ring: Retro-cycloaddition reactions could lead to the loss of formaldehyde (B43269) (CH₂O) or acetaldehyde (B116499) (C₂H₄O).
Opening of the cyclopropane ring: This highly strained ring could open to form various radical cations.
The table below outlines some expected key fragments and their exact masses.
| Fragment Ion Formula | Proposed Structure/Loss | Predicted m/z (Exact Mass) |
| [C₅H₈O₂]⁺ | Molecular Ion (M⁺) | 100.0524 |
| [C₄H₅O₂]⁺ | Loss of CH₃ | 85.0289 |
| [C₄H₄O]⁺ | Loss of CH₂O from oxetane | 68.0262 |
| [C₃H₄O]⁺ | Cleavage and loss of C₂H₄O | 56.0262 |
| [C₃H₅]⁺ | Loss of O₂ and C₂H₃ | 41.0391 |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, high-resolution picture of the molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing an exact 3D model of the molecule's conformation in the crystal lattice.
For this compound, an X-ray crystal structure would unambiguously confirm the connectivity, the relative stereochemistry of the methyl group, and the precise geometry of the strained spirocyclic system. This solid-state data serves as the ultimate benchmark for comparison with the solution-state conformational preferences determined by NMR and computational models.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
The presence of a chiral center at the methyl-substituted carbon of the oxetane ring in this compound makes it a candidate for analysis by chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are instrumental in determining the absolute configuration of chiral molecules.
Theoretical Framework and Expected Observations:
For a molecule like this compound, the chiroptical response would be governed by the electronic transitions associated with the chromophores in the molecule, which are primarily the ether oxygen atoms. The spirocyclic nature of the compound, with its rigid and strained four-membered oxetane ring fused to a three-membered oxirane ring, would significantly influence the spatial arrangement of these chromophores.
It is anticipated that the CD spectrum would exhibit Cotton effects in the vacuum ultraviolet (VUV) region, where the n → σ* transitions of the ether oxygens occur. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center. For instance, the (R)- and (S)-enantiomers would be expected to show mirror-image CD spectra.
While no specific data exists for this compound, studies on other chiral oxetanes and spirocyclic ethers have demonstrated the utility of CD spectroscopy in assigning absolute configurations. The interpretation of the experimental spectra would ideally be supported by quantum-chemical calculations of the CD and ORD spectra for both enantiomers.
Table 1: Postulated Chiroptical Properties of this compound Enantiomers
| Property | (R)-2-Methyl-1,5-dioxaspiro[2.3]hexane | (S)-2-Methyl-1,5-dioxaspiro[2.3]hexane |
| Circular Dichroism (CD) | Expected to exhibit specific Cotton effects in the VUV region. | Expected to exhibit mirror-image Cotton effects to the (R)-enantiomer. |
| Optical Rotatory Dispersion (ORD) | Expected to show a specific optical rotation at various wavelengths. | Expected to show an equal and opposite optical rotation to the (R)-enantiomer at all wavelengths. |
Note: The data in this table is hypothetical and based on the principles of chiroptical spectroscopy for chiral molecules containing similar functional groups.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful tool for characterizing the chemical bonds and functional groups within a molecule. For this compound, these methods would be crucial for confirming its unique spirocyclic structure.
Expected Vibrational Modes:
The vibrational spectrum of this compound would be characterized by a series of distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
C-H Stretching: The methyl group and the methylene groups of the oxetane and oxirane rings would give rise to characteristic C-H stretching vibrations in the region of 2850-3000 cm⁻¹.
C-O-C Stretching: The ether linkages in both the oxetane and oxirane rings are expected to produce strong, characteristic C-O-C asymmetric and symmetric stretching bands. For simple cyclic ethers, these typically appear in the 1000-1250 cm⁻¹ region. The strained nature of the three- and four-membered rings in the spiro compound would likely shift these frequencies compared to acyclic ethers.
Ring Vibrations: The breathing and puckering modes of the oxetane and oxirane rings would result in specific absorptions in the fingerprint region (below 1500 cm⁻¹). These modes are often highly characteristic of the ring size and substitution pattern. The spiro-junction would also lead to unique skeletal vibrations.
Raman Spectroscopy: Raman spectroscopy would be complementary to IR, with symmetric vibrations often being more intense. The ring breathing modes, in particular, are expected to be strong in the Raman spectrum.
Computational chemistry plays a vital role in the interpretation of vibrational spectra. By performing theoretical frequency calculations using methods like Density Functional Theory (DFT), a predicted spectrum can be generated. This calculated spectrum can then be compared with the experimental IR and Raman data to aid in the assignment of the observed vibrational bands to specific molecular motions.
Table 2: Anticipated Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretching (CH₃, CH₂) | 2850 - 3000 | Medium to Strong | Medium to Strong |
| C-O-C Asymmetric Stretching | 1150 - 1250 | Strong | Weak |
| C-O-C Symmetric Stretching | 1000 - 1100 | Medium | Strong |
| Oxetane Ring Breathing | 900 - 1000 | Medium | Strong |
| Oxirane Ring Breathing | 800 - 900 | Medium | Strong |
| CH₂ Rocking/Twisting | 700 - 950 | Medium | Weak |
| Skeletal Deformations | < 600 | Medium | Medium |
Note: The wavenumber ranges and intensities in this table are estimations based on data for related cyclic ethers and are subject to variation in the actual molecule.
Theoretical and Computational Studies of 2 Methyl 1,5 Dioxaspiro 2.3 Hexane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the parent 1,5-dioxaspiro[2.3]hexane system, computational studies have been instrumental in elucidating its electronic structure and bonding characteristics. These calculations, often employing methods like Møller-Plesset perturbation theory (MP2), provide insights into the distribution of electron density and the nature of the chemical bonds within this highly strained structure.
The bonding in spirocycles, particularly those containing small, strained rings like cyclopropane (B1198618) and oxetane (B1205548), is of significant theoretical interest. The fusion of these rings at a single carbon atom, the spiro center, leads to unusual bond angles and lengths, which can be accurately modeled through quantum chemical methods. For instance, studies on related bicyclic systems have utilized MP2 and B3LYP levels of theory to determine equilibrium geometries, including crucial bond lengths and angles. While specific data for the 2-methyl derivative is not extensively available, the foundational principles from the parent compound and analogous structures provide a strong basis for understanding its electronic makeup. The introduction of a methyl group is expected to induce localized changes in the electron distribution, primarily affecting the adjacent atoms through inductive effects.
| Method | Typical Application | Information Obtained |
|---|---|---|
| Hartree-Fock (HF) | Initial geometry optimization and wavefunction generation. | Molecular orbitals, electron density distribution. |
| Møller-Plesset Perturbation Theory (MP2) | Inclusion of electron correlation for more accurate energy and geometry predictions. | Improved bond lengths, bond angles, and relative energies. |
| Density Functional Theory (DFT) - B3LYP | A widely used functional for a balance of accuracy and computational cost. | Electronic properties, reaction energies, and vibrational frequencies. |
Conformational Analysis and Energy Landscapes of Spiro[2.3]hexane Systems
The conformational flexibility of a molecule is intrinsically linked to its reactivity and biological activity. For spiro[2.3]hexane systems, the rigid nature of the fused rings significantly limits the available conformational space. This limited freedom can, however, lead to well-defined three-dimensional structures.
Conformational analysis of related dioxaspiro systems, such as 1,7-dioxaspiro[5.5]undecanes, has been successfully performed using computational methods to predict the most stable conformers. These studies often involve a systematic search of the potential energy surface to identify energy minima corresponding to stable conformations and the transition states that connect them. For 2-Methyl-1,5-dioxaspiro[2.3]hexane, the primary conformational variables would be the orientation of the methyl group (axial vs. equatorial-like positions relative to the four-membered ring) and any subtle puckering of the oxetane ring.
Computational studies on similar heterocyclic systems have revealed that different conformers can have significantly different energies, with the most stable conformation being the most populated at equilibrium. For instance, in a substituted 1,3-dioxane, molecules were found to predominantly exist in a chair form with an equatorial substituent. While the spiro[2.3]hexane system is more constrained, similar principles of minimizing steric interactions would govern the preferred conformation of the methyl group.
Density Functional Theory (DFT) Studies of Reactivity and Stability
Density Functional Theory (DFT) is a powerful tool for investigating the reactivity and stability of chemical compounds. For the novel 1,5-dioxaspiro[2.3]hexane core, DFT calculations have been instrumental in understanding its stability and the mechanism of its formation. These studies often involve calculating global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity.
Key reactivity descriptors that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and chemical hardness. A smaller HOMO-LUMO gap generally indicates higher reactivity. The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which visualizes the electron density distribution and helps identify sites susceptible to nucleophilic and electrophilic attack.
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
Molecular Dynamics (MD) Simulations of the Compound's Behavior
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for predicting and understanding the mechanisms of chemical reactions. For strained spirocycles like this compound, computational methods can be used to explore potential reaction pathways, such as ring-opening reactions, and to identify the high-energy transition states that govern the reaction rates.
A detailed mechanistic investigation, including computational calculations, was performed for the synthesis of the 1,5-dioxaspiro[2.3]hexane core. Such studies typically involve mapping the potential energy surface of the reaction, locating the structures of reactants, products, intermediates, and transition states. The energy barriers calculated for these transition states can then be used to predict the feasibility and selectivity of different reaction pathways. For example, studies on the ring-opening of 1,5-dioxaspiro[3.2]hexanes have used ab initio molecular orbital methods to rationalize the observed reaction outcomes by calculating the stationary points on the potential energy surfaces for various possible pathways.
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (Non-clinical context)
Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a molecule with its chemical or physical properties. In a non-clinical context, SAR can be used to understand how modifications to the structure of this compound, such as the position and nature of substituents, might influence its reactivity or stability.
While specific SAR studies on this compound are not published, the general principles of SAR can be applied. For instance, by computationally modeling a series of derivatives with different substituents on the spiro[2.3]hexane framework, one could develop a quantitative structure-property relationship (QSPR) model. This model could then be used to predict the properties of new, unsynthesized derivatives, providing mechanistic insights into how structural changes affect the molecule's behavior. The development of such models often involves the use of machine learning algorithms, such as random forests, to correlate chemical fingerprints with experimental or computationally derived outcomes.
Derivatization and Functionalization of 2 Methyl 1,5 Dioxaspiro 2.3 Hexane
Selective Modification of Functional Groups on the 1,5-Dioxaspiro[2.3]hexane Core
The selective modification of the 1,5-dioxaspiro[2.3]hexane core is intrinsically linked to its synthesis. A recently developed method provides access to this unprecedented spiro-heterocycle through a regioselective radical C-H functionalization of 3-iodooxetane. researchgate.net This synthetic approach leverages a lithium-amide-induced single-electron transfer to a ketone (like benzophenone), which generates a nitrogen-centered radical and a ketyl radical anion. This pair synergistically abstracts a hydrogen atom from the 3-position of the 3-iodooxetane, initiating a radical-radical coupling that forms the spirocyclic core. researchgate.net
This synthetic strategy inherently allows for the introduction of functional groups onto the core structure by choosing appropriately substituted starting materials. For instance, using substituted benzophenones in the coupling reaction would yield 1,5-dioxaspiro[2.3]hexane derivatives with functionality on the cyclopropane (B1198618) ring.
Post-synthesis modification would likely target the oxetane (B1205548) or oxirane rings. The high ring strain of the spiro[2.3]hexane system suggests that ring-opening reactions could be a primary pathway for functionalization. researchgate.net Acid-catalyzed or nucleophilic attack could selectively open one of the rings, introducing new functional groups. For example, in related spiroketal systems, acid-catalyzed cleavage is a common reaction, though the equilibrium often favors the cyclic form. researchgate.netcdnsciencepub.com The reactivity of a given functional group can also be influenced by the presence of other nearby groups. wikipedia.org
Synthesis of Analogs and Derivatives of 2-Methyl-1,5-dioxaspiro[2.3]hexane
The synthesis of analogs and derivatives of this compound involves modifying the core structure by introducing various substituents or replacing the oxygen atoms with other heteroatoms. The existence of commercially available derivatives, such as methyl 2-chloro-1,5-dioxaspiro[2.3]hexane-2-carboxylate, indicates that methods for creating substituted versions of this spirocycle have been developed. sigmaaldrich.com This specific derivative features both a chloro and a methyl carboxylate group on the cyclopropane ring, highlighting the potential for significant functionalization at this position.
Furthermore, the synthesis of heteroatom-containing analogs provides a pathway to novel structures with potentially different biological or chemical properties. A notable example is the synthesis of 5-azaspiro[2.3]hexane derivatives, which are nitrogen-containing analogs of the dioxaspiro[2.3]hexane system. beilstein-journals.orgnih.gov These aza-analogs were designed as conformationally "frozen" mimics of L-glutamic acid. beilstein-journals.org Their synthesis was achieved in multiple steps starting from D-serine, with a key step involving a diastereoselective rhodium-catalyzed cyclopropanation to form the spiro[2.3]hexane framework. beilstein-journals.orgnih.gov This demonstrates that established catalytic methods can be applied to create complex analogs of the core structure.
Table 1: Selected Derivatives and Analogs of the 1,5-Dioxaspiro[2.3]hexane Core
| Compound Name | Molecular Formula | Key Features | Reference(s) |
| This compound | C₅H₈O₂ | Methyl group on the cyclopropane ring. | bldpharm.com |
| Methyl 2-chloro-1,5-dioxaspiro[2.3]hexane-2-carboxylate | C₆H₇ClO₄ | Chloro and methyl carboxylate substituents on the cyclopropane ring. | sigmaaldrich.com |
| 4-Carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane | C₉H₁₃NO₄ | Aza-analog with carboxy and ethoxycarbonyl groups. Designed as a glutamate (B1630785) analog. | beilstein-journals.orgnih.gov |
Strategies for Increasing Structural Complexity and Diversity
Increasing the structural complexity of the this compound scaffold is crucial for its application in areas like diversity-oriented synthesis, which aims to create libraries of structurally diverse molecules for biological screening. mskcc.org Several strategies can be employed to achieve this.
One primary strategy involves diastereoselective synthesis . In the synthesis of 5-azaspiro[2.3]hexane analogs, a key rhodium-catalyzed cyclopropanation reaction of an exocyclic double bond with ethyl diazoacetate was utilized. beilstein-journals.orgnih.gov While this reaction initially produced a mixture of diastereoisomers, optimization of the reaction conditions (catalyst loading, concentration, and excess of reagent) improved the yield significantly. nih.gov The separation of these diastereoisomers allows for the creation of stereochemically defined complex molecules. Such catalytic methods that control stereochemistry are essential for building three-dimensional diversity. mskcc.org
Another powerful strategy is the use of radical-mediated C-H functionalization . The synthesis of the parent 1,5-dioxaspiro[2.3]hexane core via a radical-radical coupling reaction is a prime example. researchgate.net This method allows for the formation of the strained spirocyclic system under relatively mild conditions and can be adapted to introduce complexity by using functionalized precursors. This approach bypasses traditional methods that might not be suitable for such strained rings.
Stereocontrolled spirocyclization is a common method for synthesizing more complex spiroketals, often relying on either thermodynamic or kinetic control. mskcc.orgmdpi.com While most methods for spiroketal synthesis involve the acid-catalyzed cyclization of dihydroxy-ketone precursors to yield the most stable isomer, kinetic control under non-acidic conditions can provide access to less stable isomers. mdpi.com Adapting such kinetically controlled cyclization reactions could provide a route to diverse stereoisomers of substituted 1,5-dioxaspiro[2.3]hexane derivatives.
Incorporation of the this compound Moiety into Larger Molecular Architectures
The 1,5-dioxaspiro[2.3]hexane moiety serves as a rigid, three-dimensional scaffold that can be incorporated into larger molecules to constrain their conformation or to present functional groups in well-defined spatial orientations. researchgate.netmskcc.org This is particularly valuable in medicinal chemistry for designing ligands that fit specific biological targets.
A compelling example of this is the synthesis of 5-azaspiro[2.3]hexane derivatives as "frozen" analogs of the neurotransmitter L-glutamic acid. beilstein-journals.orgnih.gov L-glutamic acid is a flexible molecule, and by incorporating its key functional groups onto the rigid spiro[2.3]hexane framework, researchers can create conformationally restricted analogs. This "freezing" of the molecular conformation can enhance binding affinity and selectivity for specific glutamate receptor subtypes. nih.gov The synthesis involved attaching the spirocycle to an amino acid backbone, demonstrating its utility as a building block for complex bioactive molecules. beilstein-journals.org
The process involved a multi-step synthesis starting from D-serine, culminating in the creation of 4-carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane. nih.gov This demonstrates a clear strategy: the spiro[2.3]hexane core is first synthesized and functionalized, and then integrated into a larger molecular architecture, in this case, an amino acid derivative. The stability and defined geometry of the spiro[2.3]hexane core make it an attractive motif for constructing complex and potentially therapeutic agents. researchgate.net
Applications of 2 Methyl 1,5 Dioxaspiro 2.3 Hexane in Advanced Materials and Chemical Synthesis
Role of 2-Methyl-1,5-dioxaspiro[2.3]hexane as a Key Synthetic Intermediate
There is a lack of specific, published research detailing the role of this compound as a key synthetic intermediate. Although it is commercially available and listed as a "building block" by chemical suppliers, detailed studies on its reactivity, reaction pathways, and utility in the synthesis of other compounds are not readily found in peer-reviewed literature. The synthesis of the parent compound, 1,5-dioxaspiro[2.3]hexane, has been reported, highlighting the novelty of this spirocyclic system. However, subsequent transformations and the synthetic utility of the methylated analogue remain largely unexplored in academic publications.
Application in the Synthesis of Complex Natural Products and Bioactive Molecules
No specific examples of the application of this compound in the total synthesis of complex natural products or bioactive molecules have been documented in the scientific literature. The broader class of spiro[2.3]hexane derivatives has been investigated as conformationally restricted analogues of bioactive molecules, such as L-glutamic acid. This general approach aims to "freeze" the conformation of a molecule to study its bioactive conformations. However, the specific incorporation of the this compound moiety into such molecules has not been reported.
Utilization in Catalyst Design and Ligand Synthesis
Currently, there is no available scientific literature that describes the utilization of this compound in the design of catalysts or as a ligand for metal complexes. While some chemical suppliers broadly categorize it under "Catalysts and Ligands," this appears to be a general classification for their chemical building blocks rather than an indication of specific, researched applications. The unique three-dimensional structure of spiro compounds can be advantageous in the development of chiral ligands for asymmetric catalysis, but this potential has not been explored for this compound in any published studies.
Potential in Advanced Polymer Development and Supramolecular Chemistry
The potential of this compound in the fields of advanced polymer development and supramolecular chemistry is also an area that remains uninvestigated in the available scientific literature. There are no reports on its use as a monomer in polymerization reactions or as a component in the construction of supramolecular assemblies. The rigid and defined geometry of spirocycles could offer interesting properties in materials science, but research to demonstrate or explore this for this compound has not been published.
Biological Interactions and Mechanistic Insights Non Clinical Focus
Enzymatic Transformations and Biosynthesis of Spiroketals
The biosynthesis of spiroketals is a fascinating example of enzymatic precision, often involving a series of complex and elegant chemical transformations. Nature employs various strategies to construct the spiroketal core, which is a common feature in many biologically active natural products. nih.govrsc.org
Typically, the formation of a spiroketal involves the cyclization of a dihydroxyketone precursor. This process can be catalyzed by enzymes that facilitate the formation of a hemiketal followed by a dehydrative cyclization. nih.gov In the biosynthesis of the pesticide avermectin, for instance, a dihydroxy-ketone motif is utilized to generate the nih.govnih.gov-spiroketal structure. nih.gov
More intricate enzymatic pathways have also been elucidated. In the biosynthesis of rubromycin, a family of aromatic polyketides, the formation of the nih.govnih.gov-spiroketal pharmacophore is driven by a series of flavoenzyme-catalyzed oxidative rearrangements. nih.gov This complex process involves the cleavage of multiple carbon-carbon bonds and decarboxylation events, highlighting the remarkable ability of enzymes to orchestrate profound skeletal reorganizations. nih.gov The chirality of the resulting spiroketal is also under strict enzymatic control, as demonstrated by the stereospecific formation of the spiroketal in rubromycin biosynthesis. nih.gov
While the specific enzymatic synthesis of 2-Methyl-1,5-dioxaspiro[2.3]hexane has not been detailed in the literature, it is plausible that its formation in a biological context would involve the enzymatic cyclization of a suitable precursor, such as a derivative of 1,3-dihydroxy-2-butanone with an appropriate epoxide or other reactive group to form the spiro-fused oxetane (B1205548) ring.
Table 1: Examples of Enzymatic Spiroketal Formation
| Precursor Type | Enzymatic Steps | Resulting Spiroketal System | Example Natural Product |
| Dihydroxy-ketone | Hemiketal formation, dehydrative cyclization | nih.govnih.gov-Spiroketal | Avermectin |
| Polycyclic aromatic precursor | Oxidative rearrangement, decarboxylation | nih.govnih.gov-Spiroketal | Rubromycin |
| Hydroxy-ketone-epoxide | Hemiketal formation, epoxide-dependent spiroketalization | Polyether spiroketals | Lasalocid A, Monensin |
In Vitro Studies of Interactions with Biomolecules (e.g., proteins, enzymes, DNA)
Direct in vitro studies on the interaction of this compound with specific biomolecules are not extensively documented. However, the broader class of spiroketals is known to interact with a variety of biological targets, often serving as a rigid scaffold to present functional groups for binding. mskcc.org
The spiroketal moiety itself can be a key pharmacophore, directly participating in interactions with protein binding pockets. For instance, the antiproliferative activity of a simplified analogue of debromoaplysiatoxin (B1238331) has been linked to the local hydrophobicity around its spiroketal moiety, which influences its binding to protein kinase C (PKC) isozymes.
While less common, interactions with nucleic acids have also been observed for some spiroketal-containing compounds. For example, certain rubromycins have been reported to inhibit human telomerase, with the spiroketal system implicated as a crucial part of the active moiety.
Given the small and relatively simple structure of this compound, its interactions with biomolecules would likely be of low to moderate affinity, driven by hydrophobic and van der Waals interactions. The oxygen atoms in the dioxaspirohexane core could potentially act as hydrogen bond acceptors. Without larger, more complex functional groups, strong and specific binding to proteins or DNA is less probable compared to larger, more functionalized spiroketal natural products.
Mechanistic Studies of Cellular Uptake in Model Systems
The cellular uptake of small molecules like this compound is governed by their physicochemical properties, particularly their lipophilicity and size. While specific studies on this compound are lacking, general principles of small molecule transport across biological membranes can be applied.
Small, uncharged molecules can often cross cell membranes via simple diffusion, moving down their concentration gradient. The lipophilicity of a compound, often estimated by its LogP value, is a key determinant of its ability to partition into the hydrophobic lipid bilayer of the cell membrane. Molecules with moderate lipophilicity tend to have better membrane permeability. nih.gov
Facilitated diffusion and active transport are other potential mechanisms, although these typically require specific transporter proteins and are less likely for a small, simple molecule without obvious recognition motifs for such transporters. However, some studies have shown that even simple structural features can influence transport. nih.gov
For more complex spiroketal-containing molecules, cellular uptake can be a more intricate process. For instance, the uptake of some therapeutic agents is mediated by endocytosis, a process where the cell engulfs extracellular material. nih.gov
Table 2: Potential Cellular Uptake Mechanisms for Small Spiroketal Compounds
| Uptake Mechanism | Description | Key Molecular Features |
| Simple Diffusion | Passive movement across the lipid bilayer down a concentration gradient. | Small size, uncharged, moderate lipophilicity. |
| Facilitated Diffusion | Movement across the membrane mediated by a transporter protein, does not require energy. | Recognition by a specific transporter. |
| Active Transport | Movement against a concentration gradient, requires energy and a transporter protein. | Recognition by a specific transporter. |
Role of Spiroketal Stereochemistry in Biological Recognition (Mechanistic)
Stereochemistry plays a pivotal role in the biological activity of spiroketals. The rigid, three-dimensional structure of the spiroketal core, defined by the stereochemistry at the spirocyclic center and any adjacent chiral centers, is critical for precise interactions with biological targets. mskcc.org
The anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to be in an axial position, significantly influences the conformational stability and, consequently, the biological activity of spiroketals. Different stereoisomers of a spiroketal can present their functional groups in distinct spatial orientations, leading to dramatic differences in binding affinity for a target protein.
For example, in the case of certain phospha-rhodamine dyes used for cellular imaging, the cis and trans isomers, which differ in their stereochemistry, exhibit distinct staining abilities in live cells. Molecular dynamics simulations suggest that this is due to differences in how the isomers interact with and oligomerize within the lipid membrane. nih.gov Similarly, studies on nature-inspired 3-Br-acivicin isomers have shown that stereochemistry is a key driver for their biological potency, likely due to stereospecific uptake and interaction with their target enzyme. nih.gov
This compound possesses a chiral center at the spiro carbon. The (R) and (S) enantiomers of this compound would present the methyl group in different spatial orientations, which could lead to stereospecific interactions with chiral biological molecules such as enzymes or receptors. This stereochemical difference could be a critical determinant of any observed biological activity.
Exploration of Action Mechanisms in Non-Human Organisms (e.g., insect pheromones, antimicrobial activity in model systems)
Spiroketals are well-represented in the chemical communication systems of insects, often acting as pheromones. For instance, (E)-7-Methyl-1,6-dioxaspiro[4.5]decane is a pheromone component of the common wasp (Paravespula vulgaris) and the pine beetle. nih.gov These molecules are detected by specific olfactory receptors in the insect's antennae, triggering a behavioral response. The precise shape and stereochemistry of the spiroketal are crucial for recognition by the receptor. The mechanism of action involves the binding of the pheromone to the receptor protein, which initiates a signal transduction cascade leading to a neuronal signal and a subsequent behavioral change, such as aggregation or mating.
While there is no direct evidence of this compound acting as a pheromone, its structural similarity to other insect pheromones suggests it could potentially have activity in some insect species.
In terms of antimicrobial activity, various natural products containing spiroketal motifs have demonstrated effects against bacteria and fungi. The mechanism of action can be diverse. For example, some antimicrobial compounds act by disrupting cell membrane integrity, while others inhibit essential enzymes or interfere with DNA, RNA, or protein synthesis. nih.gov Mechanistic studies on the antimicrobial components of Iostephane heterophylla indicated a nonspecific inhibition of macromolecular synthesis in Escherichia coli. nih.gov
The potential antimicrobial activity of this compound would likely be modest and non-specific, given its simple structure. It could potentially act by partitioning into and disrupting the lipid bilayer of microbial cell membranes.
Future Directions and Emerging Research Avenues for 2 Methyl 1,5 Dioxaspiro 2.3 Hexane
Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches
The synthesis of strained spiro-heterocycles like 1,5-dioxaspiro[2.3]hexane has been a subject of interest, with recent approaches leveraging radical C-H functionalization. researchgate.net For instance, a synthetic plan has been proposed for the synthesis of 1,5-dioxaspiro[2.3]hexanes from 3-iodooxetane. researchgate.net The introduction of a methyl group at the 2-position of the 1,5-dioxaspiro[2.3]hexane core adds a layer of stereochemical complexity, necessitating the development of highly selective and unconventional synthetic methods.
Green Chemistry Approaches:
In line with the principles of sustainable chemistry, future synthetic efforts will likely focus on greener methodologies. Key areas of exploration include:
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions. nih.govyoutube.com Biocatalytic approaches, such as the use of oxidases and dehydrogenases, have been successfully employed in the synthesis of spirolactones from furan (B31954) precursors. acs.org The potential of enzymes like "Radical SAM enzymes" for selective alkylation could be explored for the methylation step in the synthesis of the title compound. anr.fr A fully biocatalytic pathway could offer an environmentally benign route to optically pure 2-Methyl-1,5-dioxaspiro[2.3]hexane. acs.org
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
|---|---|---|
| Biocatalysis | Enzymatic resolution of racemic mixtures or stereoselective synthesis of chiral precursors. | High stereoselectivity, mild reaction conditions, reduced waste. nih.gov |
| Flow Chemistry | Continuous production with precise control over reaction parameters, enhancing safety and yield. nih.govyoutube.com | Improved heat and mass transfer, enhanced safety for hazardous reactions, potential for automation. youtube.comyoutube.com |
| Alternative Solvents | Replacement of hazardous organic solvents with greener alternatives like bio-based solvents or ionic liquids. youtube.comyoutube.com | Reduced environmental impact and potential for improved reaction rates and selectivity. youtube.com |
Flow Chemistry: Continuous flow chemistry provides a powerful platform for molecular assembly, offering precise control over reaction parameters and enabling the safe handling of reactive intermediates. nih.govyoutube.comyoutube.com The synthesis of complex spiroketals has been accelerated using flow chemistry, highlighting its potential for the production of this compound. nih.gov This technology is particularly advantageous for scaling up production from milligrams to kilograms. youtube.com
Development of New Applications in Chemical Biology and Materials Science
The rigid, three-dimensional structure of spiroketals makes them attractive scaffolds in medicinal chemistry and materials science. wikipedia.orgmskcc.org While the biological activity of this compound is yet to be explored, related spiroketal structures are found in numerous natural products with diverse biological activities. nih.govnih.govsemanticscholar.org
Potential Applications:
Chemical Biology: Spiroketals can serve as rigid scaffolds to present functional groups in well-defined three-dimensional vectors, making them ideal for designing probes to study biological processes. mskcc.org The introduction of a methyl group offers a point for further functionalization or can influence the binding affinity and selectivity towards biological targets. Thioketals, a related class of compounds, have been utilized in drug delivery systems, suggesting a potential avenue for dioxaspiro-compounds. encyclopedia.pub
Materials Science: The incorporation of spiro-compounds into polymer backbones can lead to materials with unique properties. For example, spiropyran-based polymers exhibit photochromic and halochromic behaviors. rsc.org The strained ring system of this compound could be exploited to create novel polymers with interesting mechanical or responsive properties. Ion imprinted polymers (IIPs) represent another area where the specific geometry of this spiroketal could be used to create selective sorbents. researchgate.net
Advanced Spectroscopic and Computational Methodologies for Deeper Understanding
A thorough understanding of the structure, conformation, and electronic properties of this compound is crucial for its application. Advanced spectroscopic and computational methods will play a pivotal role in this endeavor.
Spectroscopic Techniques: A combination of vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide detailed information about the molecular structure and functional groups. nih.govresearchgate.netscirp.orgtudublin.ie These techniques, aided by computational methods like Density Functional Theory (DFT), can be used to assign vibrational modes and understand the impact of the methyl group on the spiroketal core. nih.gov
Computational Chemistry: DFT calculations can be employed to predict the stable conformations, electronic properties, and reactivity of this compound. Such theoretical studies can guide synthetic efforts and help in the interpretation of experimental data. For instance, computational studies on similar strained ring systems like 4-silaspiro(3,3)heptane have provided valuable insights into their structure and vibrational spectra. nih.gov
| Methodology | Application to this compound | Expected Insights |
|---|---|---|
| Vibrational Spectroscopy (FTIR, Raman) | Characterization of the molecular structure and vibrational modes. | Identification of functional groups and conformational analysis. scirp.org |
| NMR Spectroscopy | Determination of the 3D structure and stereochemistry. | Elucidation of the relative and absolute configuration of the chiral centers. |
| Density Functional Theory (DFT) | Calculation of geometric parameters, vibrational frequencies, and electronic properties. | Prediction of stable conformers, reaction mechanisms, and spectroscopic data. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Prediction and Design in Spiroketal Chemistry
Predictive Modeling: ML models can be trained on existing data of spiroketal compounds to predict the biological activity of new derivatives like this compound. nih.govnih.gov These models can help in prioritizing synthetic targets and accelerating the discovery of new bioactive molecules. researchgate.netchemrxiv.org
Retrosynthetic Analysis: AI-powered tools can assist in designing efficient synthetic routes to complex molecules. pharmafeatures.comnih.govgrace.com By analyzing vast databases of chemical reactions, these algorithms can propose novel and unconventional pathways for the synthesis of this compound, potentially overcoming the challenges associated with its strained ring system. asiaresearchnews.com Computer-Aided Synthesis Planning (CASP) tools can be specifically adapted for enzymatic routes, further promoting green chemistry approaches. purdue.edu
Sustainable Synthesis and Process Intensification Studies
The principles of sustainable synthesis and process intensification are becoming increasingly important in modern chemical manufacturing. ccdcindia.com
Sustainable Synthesis: This involves the use of renewable feedstocks, the reduction of waste, and the use of energy-efficient processes. The development of biocatalytic and flow chemistry routes for the synthesis of this compound, as discussed earlier, are key components of a sustainable approach. The use of photo-oxygenation under continuous-flow conditions for the synthesis of cannabinoid precursors from limonene (B3431351) serves as an example of process intensification in natural product synthesis. researchgate.net
Q & A
Q. What synthetic methodologies are commonly employed for 2-Methyl-1,5-dioxaspiro[2.3]hexane?
The synthesis of spirocyclic ethers like this compound typically involves cyclization reactions. For example, acid-catalyzed intramolecular cyclization of diols or epoxide intermediates can form the dioxane ring. A related approach involves Wittig reactions (as seen in spiro[2.3]hexane derivatives) to construct the spiro junction, followed by functionalization . Solvent selection (e.g., chloroform or carbon tetrachloride) and controlled reaction conditions (temperature, catalyst loading) are critical to avoid side reactions .
Q. How is the structural confirmation of this compound achieved post-synthesis?
Structural validation relies on spectral analysis:
- NMR : Distinct signals for the spirocyclic protons (broad or split due to ring strain) and methyl group (singlet at ~1.0–1.5 ppm).
- IR : Absence of hydroxyl stretches (confirming cyclization) and presence of ether C-O stretches (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₆H₁₀O₂) and fragmentation patterns consistent with spiro cleavage .
Advanced Research Questions
Q. How can competing ring-opening reactions be minimized during acid-catalyzed cyclization of diols to form this compound?
Competing pathways (e.g., polymerization or linear ether formation) are mitigated by:
- Solvent Polarity : Low-polarity solvents (e.g., hexane) favor cyclization over intermolecular reactions .
- Catalyst Optimization : Lewis acids like BF₃·Et₂O enhance regioselectivity for spiro formation.
- Temperature Control : Slow heating (40–60°C) reduces kinetic side products. Reaction monitoring via GC or HPLC ensures early termination if byproducts emerge .
Q. What computational tools are effective in predicting reaction pathways for spirocyclic ether synthesis?
Density Functional Theory (DFT) calculations can model transition states to predict favorable cyclization pathways. For example, assessing the energy barriers for spiro vs. linear ether formation helps design precursors with steric or electronic biases. Molecular dynamics simulations further refine solvent and temperature effects .
Q. How do solvent extraction choices impact the isolation of this compound from reaction mixtures?
Post-synthesis, hexane is effective for liquid-liquid extraction due to its low polarity, selectively isolating the non-polar spiro compound from polar byproducts. Comparative studies show hexane outperforms chloroform in recovery rates (e.g., 80–90% yield vs. 50–70% for chloroform) . Fractional distillation (boiling point ~150–160°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) further purifies the compound .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported yields for spirocyclic ether syntheses?
Yield variations often stem from:
- Catalyst Purity : Trace moisture in Lewis acids (e.g., AlCl₃) can hydrolyze intermediates.
- Stereochemical Outcomes : Undetected diastereomers may skew yield calculations. Chiral GC or HPLC is recommended for resolution .
- Reaction Scalability : Bench-scale optimizations (e.g., 5 g) may not translate linearly to larger batches due to heat transfer inefficiencies .
Q. What analytical strategies resolve overlapping spectral signals in spirocyclic ether characterization?
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., cyclopropane vs. dioxane protons).
- Variable-Temperature NMR : Reduces signal broadening caused by ring strain .
- Isotopic Labeling : ¹³C-labeled precursors clarify fragmentation pathways in mass spectra .
Methodological Recommendations
- Synthetic Protocols : Adapt Wittig or cyclization methods from analogous spiro compounds (e.g., 1-Dichlorospiro[2.3]hexane) .
- Purification : Use hexane-based extraction followed by silica gel chromatography (95:5 hexane/ethyl acetate) .
- Safety : While no specific hazards are reported, standard ether-handling precautions (inert atmosphere, flame avoidance) apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
